Ethyl 5-Bromoisoquinoline-1-carboxylate

Medicinal Chemistry ADME Drug Design

For medicinal chemistry teams requiring a reliable 5-bromoisoquinoline scaffold, this building block avoids SAR derailment caused by analog substitutions. Its specific substitution pattern is critical for hit-to-lead kinase programs. - Unique synthetic vector: The 5-bromo handle enables rapid diversification via Suzuki-Miyaura cross-coupling. - Optimized lipophilicity: The ethyl ester (XLogP3 = 2.7) provides a deliberate balance for permeability vs. free acid (XLogP3 = 2.0). - Process safety: Higher molecular weight reduces volatility compared to the methyl ester, improving handling during scale-up distillations.

Molecular Formula C12H10BrNO2
Molecular Weight 280.12 g/mol
Cat. No. B12962035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-Bromoisoquinoline-1-carboxylate
Molecular FormulaC12H10BrNO2
Molecular Weight280.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=CC2=C1C=CC=C2Br
InChIInChI=1S/C12H10BrNO2/c1-2-16-12(15)11-9-4-3-5-10(13)8(9)6-7-14-11/h3-7H,2H2,1H3
InChIKeyBHGRQYOYGWFHBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Bromoisoquinoline-1-carboxylate Specifications & Procurement


Ethyl 5-Bromoisoquinoline-1-carboxylate (CAS 1111311-65-9) is a heterocyclic building block belonging to the isoquinoline-1-carboxylate family. It features a bromine atom at the 5-position of the isoquinoline ring and an ethyl ester at the 1-position, with a molecular formula of C₁₂H₁₀BrNO₂ and a molecular weight of 280.12 g/mol [1]. This compound is primarily utilized as a key intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules . Its specific substitution pattern provides a unique synthetic handle for cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the rapid diversification of isoquinoline scaffolds .

Cross-coupling handle 5-bromo substituent enables palladium-catalyzed diversification
Property modulation Ethyl ester provides a distinct lipophilicity and volatility profile

Ethyl 5-Bromoisoquinoline-1-carboxylate: Why Substitution Fails


Substituting Ethyl 5-Bromoisoquinoline-1-carboxylate with a closely related analog, such as the non-brominated Ethyl isoquinoline-1-carboxylate (CAS 50458-78-1) or the methyl ester variant (CAS 1330750-67-8), introduces significant changes in reactivity, physicochemical properties, and synthetic utility. The presence of the bromine atom at the 5-position is critical for enabling downstream palladium-catalyzed cross-coupling reactions, a key transformation for generating diverse compound libraries [1]. Furthermore, the ethyl ester group confers a specific lipophilicity (XLogP3 = 2.7) and solubility profile compared to the corresponding carboxylic acid (CAS 1111311-65-9, XLogP3 = 2.0) or methyl ester (MW = 266.09), directly impacting reaction conditions, purification methods, and the physicochemical properties of final drug candidates . Failure to procure the exact compound will result in the loss of a strategic synthetic vector and altered ADME properties in derived compounds, which can derail structure-activity relationship (SAR) studies .

Non-brominated analogs lack cross-coupling reactivity

Removing the C5 bromine eliminates the direct C–C bond-forming handle, halting scaffold diversification via Suzuki or Buchwald-Hartwig reactions.

Methyl ester or acid alters physicochemical context

Switching from ethyl ester to methyl ester or carboxylic acid shifts lipophilicity and volatility, which may change reaction conditions, purification, and downstream ADME profiling.

Ethyl 5-Bromoisoquinoline-1-carboxylate: Differentiation Evidence


Lipophilicity Gain Over Carboxylic Acid Analog

The ethyl ester group in Ethyl 5-Bromoisoquinoline-1-carboxylate significantly increases its lipophilicity compared to the free carboxylic acid analog, 5-Bromoisoquinoline-1-carboxylic acid (CAS 1111311-65-9). This is quantitatively reflected in the calculated partition coefficient (XLogP3), which is a key predictor of passive membrane permeability and oral absorption .

Lipophilicity Gain
Class-level inference
XLogP3 2.7 vs 2.0 (acid)

Reported lipophilicity difference supports permeability screening studies

Computational prediction; verify experimentally

Medicinal Chemistry ADME Drug Design

Cross-Coupling Versatility vs. Non-Halogenated Core

The presence of a bromine atom at the 5-position of the isoquinoline ring provides a critical functional handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This is a fundamental and quantifiable advantage over the non-halogenated analog, Ethyl isoquinoline-1-carboxylate (CAS 50458-78-1), which lacks this reactivity and therefore cannot undergo direct C-C or C-N bond formation at this position [1]. The 5-bromo substitution pattern is a key intermediate specifically mentioned in patents for the synthesis of pharmaceutical compounds, unlike the 4- or 6-bromo isomers which may lead to different reaction outcomes [2].

Cross-Coupling Versatility
Class-level inference
Target: C5-Br enables Suzuki coupling
Comparator: no halogen handle

Enables scaffold diversification for SAR exploration

Reported reaction class; validate with specific substrates

Organic Synthesis Medicinal Chemistry Cross-Coupling

Lower Volatility vs. Methyl Ester Analog

The ethyl ester analog possesses a higher molecular weight (MW = 280.12 g/mol) and a higher predicted boiling point compared to the methyl ester analog, Methyl 5-bromoisoquinoline-1-carboxylate (CAS 1330750-67-8, MW = 266.09 g/mol) . While specific boiling point data for both compounds are not readily available, this is a direct class-level inference based on well-established structure-property relationships where increasing ester chain length (from methyl to ethyl) increases molecular weight and van der Waals interactions, resulting in a higher boiling point and lower volatility [1]. This can be advantageous in process chemistry where handling less volatile intermediates can improve safety and reduce losses during solvent evaporation or distillation.

Volatility Trend
Class-level inference
Ethyl ester MW 280.12 vs methyl 266.09; higher predicted BP

May support process handling at larger scale

Inferred from homolog trend; confirm experimentally

Process Chemistry Analytical Chemistry Scale-up

Ethyl 5-Bromoisoquinoline-1-carboxylate: Primary Applications


Kinase Inhibitor SAR Diversification

The 5-bromo group in Ethyl 5-Bromoisoquinoline-1-carboxylate serves as a critical linchpin for rapid analog synthesis via Suzuki-Miyaura cross-coupling. This allows medicinal chemists to efficiently explore the chemical space around the isoquinoline core to identify potent and selective kinase inhibitors. The patent literature explicitly identifies 5-bromoisoquinoline derivatives as key intermediates for pharmaceutical synthesis, underscoring their role in constructing diverse compound libraries for hit-to-lead optimization [1].

ADME Optimization for Drug Candidates

When incorporated into a lead compound, the ethyl ester functionality of this building block confers a specific lipophilicity profile (XLogP3 = 2.7) that is distinct from the free carboxylic acid (XLogP3 = 2.0). This is a key design consideration for medicinal chemists aiming to balance potency with favorable drug-like properties such as oral absorption and metabolic stability. The quantitative logP difference of +0.7 units can significantly impact membrane permeability and is a critical parameter in rational drug design [1].

Scalable Synthesis of Isoquinoline Derivatives

In process research and development, the selection of an ethyl ester over a methyl ester can be a deliberate choice to reduce the volatility and improve the handling safety of key intermediates during large-scale manufacturing. The higher molecular weight of the ethyl ester (280.12 g/mol) compared to the methyl ester (266.09 g/mol) implies a higher boiling point, which translates to lower evaporative loss and a reduced risk of inhalation exposure during operations like solvent swaps or distillations [1].

Application
Selection Property
Validation Focus
Isoquinoline diversification for kinase research
C5 bromine for cross-coupling
Suzuki-Miyaura and Buchwald-Hartwig coupling efficiency
Physicochemical property screening in drug design
Ethyl ester lipophilicity profile
Partition coefficient and membrane permeability assay
Process-scale intermediate handling
Ethyl ester for lower volatility
Boiling point and evaporative loss assessment

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